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Compound of Interest

Compound Name: T2384

Cat. No.: B15542948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation

of the novel bioactive compound, T2384. The document details the analytical methodologies

employed, presents a thorough interpretation of the spectroscopic data, and outlines the

experimental protocols. Furthermore, it includes visualizations of the elucidation workflow and

the proposed mechanism of action to facilitate a deeper understanding of this molecule.

Introduction
T2384 is a novel secondary metabolite isolated from a marine bacterium, Streptomyces

maritimus, exhibiting potent inhibitory activity against the human farnesyltransferase (FTase)

enzyme, a key target in anti-cancer drug discovery. The complex and unique chemical

architecture of T2384 necessitated a multi-faceted analytical approach to unambiguously

determine its structure. This guide summarizes the key findings from mass spectrometry,

nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy that

collectively led to the elucidation of its complete chemical structure.

Physicochemical and Spectroscopic Data
The initial characterization of T2384 involved high-resolution mass spectrometry to determine

its elemental composition. Subsequent analysis using 1D and 2D NMR spectroscopy provided

critical information regarding the carbon skeleton and the connectivity of protons and carbons.

Infrared spectroscopy was used to identify key functional groups.
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High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry was performed using an electrospray ionization (ESI)

source in positive ion mode. The analysis yielded a prominent ion at m/z 415.2125 [M+H]⁺.

Parameter Observed Value Calculated Value

Molecular Ion [M+H]⁺ 415.2125 415.2127

Deduced Molecular Formula C₂₃H₃₀N₂O₄ -

Calculated Exact Mass 414.2155 -

Degree of Unsaturation 10 -

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR. The

data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments are summarized below.

Table 1: ¹H and ¹³C NMR Data for T2384 in CDCl₃
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Position δC (ppm)
δH (ppm) (J in
Hz)

COSY
Correlations

HMBC
Correlations

1 172.5 - - H-2, H-3

2 52.8
4.15 (dd, 8.5,

4.5)
H-3

C-1, C-3, C-4, C-

8

3 35.1 2.80 (m) H-2, H-4a, H-4b
C-1, C-2, C-4, C-

5, C-8

4 31.5
1.95 (m), 1.80

(m)
H-3, H-5

C-2, C-3, C-5, C-

8

5 130.2 5.40 (t, 7.0) H-4, H-6
C-3, C-4, C-6, C-

7

6 124.8 - - H-5, H-18

7 45.3 - -
H-5, H-8, H-18,

H-19

8 78.9 4.85 (d, 9.0) -
C-2, C-3, C-4, C-

7, C-9

9 168.0 - - H-8, H-10

10 55.6 3.75 (s) - C-9

11' 138.5 - - H-2', H-6', H-12'

2', 6' 129.5 7.25 (d, 8.0) H-3', H-5' C-4', C-11'

3', 5' 128.8 7.35 (t, 8.0) H-2', H-4', H-6' C-1'

4' 127.2 7.20 (t, 8.0) H-3', H-5' C-2', C-6'

12' 40.1 3.10 (s) - C-11', C-2', C-6'

18 21.5 1.65 (s) - C-5, C-6, C-7

19 18.2 1.15 (d, 6.5) H-7 C-6, C-7, C-8

20 25.8 0.95 (d, 7.0) H-21 C-21, C-22

21 38.4 1.85 (m) H-20, H-22 C-20, C-22, C-23
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22 29.7 1.25 (m) H-21 C-20, C-21, C-23

23 22.6 0.90 (t, 7.5) H-22 C-21, C-22

Infrared (IR) Spectroscopy
The IR spectrum of T2384 was recorded as a thin film.

Wavenumber (cm⁻¹) Intensity Assignment

3350 Broad N-H Stretch

2955, 2870 Strong C-H Stretch (Aliphatic)

1735 Strong C=O Stretch (Ester)

1680 Strong C=O Stretch (Amide)

1645 Medium C=C Stretch (Alkene)

1520 Medium N-H Bend

1250 Strong C-O Stretch (Ester)

Structure Elucidation Workflow
The elucidation of T2384's structure followed a logical progression, starting from the molecular

formula and systematically assembling fragments based on NMR correlations.
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Caption: Workflow for the structure elucidation of T2384.

Based on the comprehensive analysis of the spectroscopic data, the final structure of T2384
was determined as shown below:

(A chemical structure diagram for the hypothetical T2384 would be placed here in a real

document)
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Logical Relationships in NMR Data Interpretation
The connectivity of the core macrocyclic structure was pieced together using key HMBC

correlations. The diagram below illustrates the logical connections made from specific proton

signals to nearby carbons, which was instrumental in assembling the molecular fragments.
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C2
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Caption: Key HMBC correlations for T2384's core structure.

Proposed Signaling Pathway Inhibition
T2384 was identified as a potent inhibitor of farnesyltransferase (FTase). This enzyme is crucial

for the post-translational modification of the Ras protein, a key component in the MAPK/ERK

signaling pathway that is often dysregulated in cancer. By inhibiting FTase, T2384 prevents the

farnesylation of Ras, leading to its mislocalization and inactivation, thereby blocking

downstream signaling.
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Caption: T2384 inhibits the Ras/MAPK signaling pathway.

Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)

Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer

Ionization Mode: ESI, Positive
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Sample Preparation: 1 mg of T2384 was dissolved in 1 mL of methanol. The solution was

diluted 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

Data Acquisition: The sample was introduced via direct infusion at a flow rate of 5 µL/min.

The mass range was set to m/z 100-1000 with a resolution of 140,000.

Data Processing: The molecular formula was calculated using the Xcalibur software based

on the exact mass and isotopic pattern of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 10 mg of T2384 was dissolved in 0.6 mL of deuterated

chloroform (CDCl₃, 99.8%) and transferred to a 5 mm NMR tube.

¹H NMR Acquisition: A standard single-pulse sequence was used. Spectral width was set to

12 ppm, with an acquisition time of 3 seconds and a relaxation delay of 2 seconds. 32 scans

were collected.

¹³C NMR Acquisition: A proton-decoupled pulse program (zgpg30) was used. Spectral width

was 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds.

2048 scans were collected.

2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs were used. For HMBC, a

long-range coupling delay of 80 ms was optimized.

Data Processing: All spectra were processed using TopSpin 3.6 software. The ¹H and ¹³C

chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26, δC 77.16).

Infrared (IR) Spectroscopy
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal

Attenuated Total Reflectance) accessory.

Sample Preparation: A small amount of solid T2384 was placed directly onto the diamond

crystal of the UATR.
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Data Acquisition: The spectrum was recorded over a range of 4000-450 cm⁻¹ with a

resolution of 4 cm⁻¹. 16 scans were co-added.

Data Processing: The spectrum was baseline-corrected and the major peaks were identified

using the instrument's software.

Conclusion
The combination of mass spectrometry and various NMR techniques successfully elucidated

the planar structure and key functional groups of T2384, a novel macrocyclic compound. Its

potent inhibition of farnesyltransferase highlights its potential as a lead compound for the

development of new anti-cancer therapeutics. Further studies are underway to determine the

absolute stereochemistry and to synthesize analogs for structure-activity relationship studies.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
Elucidation of T2384]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542948#t2384-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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